molecular formula C58H72CaN6O12 B1604191 Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate CAS No. 59450-89-4

Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate

Cat. No.: B1604191
CAS No.: 59450-89-4
M. Wt: 1085.3 g/mol
InChI Key: LAQWEYASNNRUGY-PLYBNSMSSA-L
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Description

The compound Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate (hereafter referred to as Compound A) is a calcium salt of a benzoxazole derivative with a complex spirocyclic ether backbone. Its structure includes:

  • A 1,3-benzoxazole core substituted with a methylamino group and a carboxylate moiety.
  • A 1,7-dioxaspiro[5.5]undecane system with stereospecific methyl and 1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl substituents.
  • Calcium counterion enhancing solubility and stability .

Compound A shares structural homology with Calcimycin (A23187), a known ionophore, but differs in stereochemistry (e.g., 6S vs. 8S configuration in the spirocyclic system) and substituent placement .

Properties

CAS No.

59450-89-4

Molecular Formula

C58H72CaN6O12

Molecular Weight

1085.3 g/mol

IUPAC Name

calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/2C29H37N3O6.Ca/c2*1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;/h2*6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);/q;;+2/p-2/t15-,16-,17-,18-,22-,27+,29?;15-,16-,17-,18-,22-,27+,29+;/m11./s1

InChI Key

LAQWEYASNNRUGY-PLYBNSMSSA-L

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Ca+2]

Canonical SMILES

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Ca+2]

Origin of Product

United States

Biological Activity

The compound Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate is a complex organic molecule notable for its biological activity as a calcium ionophore. This compound plays a significant role in modulating intracellular calcium levels, which are crucial for various cellular processes.

The primary mechanism of action for this compound involves the transport of calcium ions (Ca²⁺) across cell membranes. As a calcium ionophore, it facilitates the movement of Ca²⁺ ions into cells by binding to them and traversing the hydrophobic lipid bilayer of the cell membrane. This action leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which can activate several downstream signaling pathways involved in cell proliferation, apoptosis, and muscle contraction .

1. Cellular Signaling

Increased intracellular calcium levels can trigger various signaling cascades:

  • Apoptosis : Elevated [Ca²⁺]i can induce programmed cell death in certain cell types such as HL-60 leukemia cells.
  • Secretion : Calcium is vital for neurotransmitter release and hormone secretion from endocrine cells.

2. Cardiovascular Effects

Calcium plays a critical role in cardiac muscle contraction. The compound’s ability to increase intracellular calcium can enhance myocardial contractility and influence cardiovascular health.

Pharmacokinetics

The compound is typically supplied as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO). Its pharmacokinetic properties include rapid absorption and distribution within biological systems, which is essential for its role as an ionophore in pharmacological applications .

1. Neuroprotective Effects

In studies involving zebrafish models of neurodegeneration, compounds similar to this one have demonstrated protective effects against neuronal cell death. The modulation of calcium levels was identified as a key mechanism through which neuroprotection was achieved .

2. Cancer Research

Research indicates that compounds with similar structures exhibit anti-cancer properties by disrupting calcium homeostasis within tumor cells. The increased intracellular calcium can lead to apoptosis in cancerous cells while sparing normal cells .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
A23187IonophoreCalcium transport
CalcimycinSimilar ligand structureCalcium transport
MonensinMacrolide antibioticIonophore activity

This table illustrates how the compound's structural features contribute to its biological activity compared to other known ionophores.

Scientific Research Applications

Pharmacological Applications

Calcium Ionophore Activity
The compound acts as a calcium ionophore, facilitating the transport of calcium ions across cell membranes. This property is crucial in studies related to cellular signaling and calcium-dependent processes. Increased intracellular calcium levels can activate various signaling pathways that are essential for numerous physiological functions, including muscle contraction and neurotransmitter release .

Cancer Research
Research indicates that compounds with similar structures have been explored for their anticancer properties. They may induce apoptosis in cancer cells by altering intracellular calcium concentrations and activating apoptotic pathways. The modulation of calcium signaling is a promising avenue for cancer therapy development .

Neuropharmacology
Given its ability to influence calcium levels within neurons, this compound could be significant in neuropharmacological studies. Calcium signaling plays a pivotal role in neurotransmitter release and synaptic plasticity, making it a potential target for treating neurodegenerative diseases .

Biochemical Research

Cellular Mechanisms
The compound's ionophoric nature allows it to be utilized in biochemical assays to study calcium-dependent processes in various cell types. By manipulating intracellular calcium levels, researchers can investigate the role of calcium in cellular responses to stimuli and stressors .

Drug Development
As a model compound for studying ion transport mechanisms, it serves as a template for developing new drugs aimed at modulating calcium signaling pathways. This could lead to innovative treatments for conditions such as hypertension and cardiac arrhythmias where calcium signaling is disrupted .

Environmental Applications

Toxicology Studies
The compound's interaction with biological systems makes it relevant in toxicological assessments. Understanding how it affects calcium homeostasis can provide insights into the environmental impacts of similar compounds and their potential risks to human health and ecosystems .

Case Study 1: Apoptosis Induction in Cancer Cells

A study demonstrated that a related ionophore significantly increased intracellular calcium levels in HL-60 leukemia cells, leading to apoptosis. The findings suggest that manipulating calcium levels can be an effective strategy in cancer treatment protocols .

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has highlighted the role of calcium modulation in preventing neuronal death due to excitotoxicity. Compounds like the one described may offer therapeutic strategies for neurodegenerative conditions by stabilizing intracellular calcium levels .

Comparison with Similar Compounds

Structural Analogues

Calcimycin (A23187)
  • Key Differences: Stereochemistry: Compound A has distinct stereocenters (e.g., 2S,3R,5R,6S,8R,9R vs. Calcimycin’s 2S,3S,8S,9R,11R configuration) .
  • Functional Impact : Calcimycin binds Ca²⁺ and Mg²⁺, but Compound A’s modified structure may optimize calcium-specific transport .
L-5-Methyltetrahydrofolate Calcium
  • Key Differences: Core Structure: L-5-Methyltetrahydrofolate has a pteridine ring system, unlike Compound A’s benzoxazole-spirocyclic hybrid. Bioactivity: While L-5-Methyltetrahydrofolate is a folate analog for anemia treatment, Compound A’s ionophoric properties suggest applications in calcium signaling or antimicrobial activity .
Benzotriazole Derivatives
  • Key Differences: Heterocyclic Core: Benzotriazoles lack the spirocyclic ether system of Compound A.

Computational and Experimental Optimization

  • Computational Design :
    • Compound A’s development likely involved ligand-based screening to optimize calcium binding, contrasting with structure-based docking used for heparin analogs .
    • Predictive models for ADMET properties (e.g., solubility, bioavailability) would prioritize the calcium salt form over free acids .

Stability and Formulation

  • Calcium Salt Advantage :
    • Compound A’s calcium salt form improves stability compared to free acids, similar to L-5-Methyltetrahydrofolate .
    • Basic additives (e.g., calcium carbonate) in formulations could further enhance shelf life, as seen in stabilized benzamide derivatives .

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